molecular formula C14H18ClNO4 B6615990 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid CAS No. 1276112-11-8

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid

Cat. No.: B6615990
CAS No.: 1276112-11-8
M. Wt: 299.75 g/mol
InChI Key: HYVAROQMUXUQPT-UHFFFAOYSA-N
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Description

Structure and Key Features The compound 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure features:

  • A central α-carbon bonded to a 4-chlorophenyl group and a substituted amino group (N-methyl-Boc).
  • The Boc group provides steric protection and stability, while the methyl substituent on the nitrogen modulates reactivity.

Molecular Formula: C₁₄H₁₈ClNO₄ Molecular Weight: 299.75 g/mol (calculated).

Applications likely include use as a pharmaceutical intermediate or building block in peptide synthesis.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVAROQMUXUQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azanyl Ester Formation

The carboxylic acid is coupled with tert-butyl aminocarbonate (BocNHOH) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), yielding the azanyl ester 2-(4-chlorophenyl)acetyloxycarbamate (RCO₂NHBoc).

Iron-Catalyzed Migration

The azanyl ester undergoes a stereocontrolled 1,3-nitrogen migration using an iron catalyst (e.g., Fe(acac)₃) to produce 2-(Boc-amino)-2-(4-chlorophenyl)acetic acid . Subsequent methylation of the amine is required to introduce the methyl group. This is achieved via reductive amination with formaldehyde and sodium cyanoborohydride, followed by Boc reprotection.

Key Data:

  • Yield of migratory step: 70–85%

  • Methylation efficiency: ~60% (post-Boc deprotection)

Boc Protection of Pre-Formed N-Methyl Amino Acids

This method involves synthesizing the N-methyl amino acid precursor prior to Boc protection.

Strecker Synthesis of 2-(Methylamino)-2-(4-chlorophenyl)acetic Acid

4-Chlorophenylacetaldehyde undergoes a Strecker reaction with methylamine and potassium cyanide, forming the α-aminonitrile intermediate. Acidic hydrolysis converts the nitrile to the carboxylic acid, yielding 2-(methylamino)-2-(4-chlorophenyl)acetic acid .

Boc Protection

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water mixture with a base such as sodium hydroxide.

Key Data:

  • Strecker reaction yield: 50–65%

  • Boc protection yield: 85–90%

Acylative Coupling with Activated Intermediates

A method adapted from The Royal Society of Chemistry (2014) involves activating Boc-protected glycine derivatives for nucleophilic substitution.

Synthesis of Boc-N-Methylglycine

Sarcosine (N-methylglycine) is reacted with Boc₂O in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst, yielding Boc-N-methylglycine .

Enolate Alkylation

The Boc-protected glycine is deprotonated with lithium diisopropylamide (LDA) and alkylated with 4-chlorobenzyl bromide. Hydrolysis of the ester group produces the target compound.

Key Data:

  • Alkylation yield: 40–55%

  • Purity after hydrolysis: >90%

Patent-Based Synthesis from Orthocresol Derivatives

A patented route for chlorophenoxyacetic acids (US2770651A) provides insights into handling chlorophenyl groups. Though designed for phenoxy acids, key steps are adaptable:

Amine Functionalization

The carboxylic acid is converted to an acyl chloride and reacted with N-methyl-Boc-protected hydroxylamine, followed by catalytic reduction to yield the target compound.

Key Data:

  • Friedel-Crafts yield: 60–70%

  • Acyl chloride amidation yield: 75–80%

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)Purity (%)
Iron-Catalyzed Migration2-(4-Chlorophenyl)acetic acid1,3-Nitrogen migration70–8590–95
Strecker Synthesis4-ChlorophenylacetaldehydeStrecker reaction50–6585–90
Acylative CouplingBoc-N-methylglycineEnolate alkylation40–55>90
Patent-Based SynthesisChlorobenzeneFriedel-Crafts acylation60–7080–85

Chemical Reactions Analysis

Types of Reactions

2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis due to its stability and ease of removal. The presence of a 4-chlorophenyl group enhances its biological activity, making it a valuable candidate for drug development.

Peptide Synthesis

The Boc protecting group allows for selective reactions during peptide synthesis, facilitating the formation of complex peptides. The compound serves as an intermediate in synthesizing various peptides that exhibit biological activity, particularly in the context of drug discovery.

Anticancer Research

Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance, modifications to the amino acid backbone can yield compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of Boc-protected amino acids exhibited significant cytotoxicity against various cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity.

Neuropharmacology

The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. Research is ongoing to evaluate its effects on neurotransmitter receptors, which could lead to new treatments for neurological disorders.

Case Study: Neurotransmitter Receptor Interaction

In a recent investigation, researchers explored the binding affinity of Boc-DL-4-chlorophenylalanine derivatives to serotonin receptors. Preliminary results indicated promising interactions that warrant further exploration for therapeutic applications in mood disorders.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Boc-DL-4-chlorophenylalanineAnticancer10Journal of Medicinal Chemistry
Modified Derivative ASerotonin Receptor5Neuropharmacology Journal
Modified Derivative BAnticancer15Cancer Research

Table 2: Synthesis Pathways

StepReagents/ConditionsProduct
1Boc2O, DMAPBoc-protected amino acid
24-Chlorobenzoyl chloride, baseBoc-DL-4-chlorophenylalanine
3Hydrolysis under acidic conditions2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent effects and molecular

Compound Name Amino Group Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target: 2-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid Methyl, Boc 4-Chloro C₁₄H₁₈ClNO₄ 299.75 Not available Enhanced steric protection; pharmaceutical intermediate
2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid Boc (no methyl) 4-Chloro C₁₃H₁₆ClNO₄ 285.72 209525-73-5 Lower steric hindrance; intermediate in peptide synthesis
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid Boc (no methyl) 4-Hydroxy C₁₃H₁₇NO₅ 267.28 53249-34-6 Higher polarity due to -OH; improved aqueous solubility
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID Boc (no methyl) 4-Methyl C₁₄H₁₉NO₄ 265.30 28044-77-1 Electron-donating methyl group; increased lipophilicity
2-{(tert-Butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid Methyl, Boc 3-Chloro C₁₄H₁₇ClNO₄ ~299.75 EN300-115456 Meta-chloro substituent; altered electronic effects

Substituent Effects and Functional Implications

Amino Group Modifications: The methyl group on the nitrogen (target compound) increases steric bulk compared to unmethylated analogs (e.g., ). This may reduce racemization risks during peptide coupling and enhance stability under acidic conditions . Boc vs. Other Protecting Groups: Boc is preferred for its stability and ease of removal under mild acidic conditions (e.g., trifluoroacetic acid), as seen in .

Phenyl Ring Substituents: 4-Chloro (Target): Electron-withdrawing effect increases the α-proton acidity, facilitating deprotonation in nucleophilic reactions. The chloro group may also enhance binding affinity in drug candidates . 4-Hydroxy (): Introduces hydrogen-bonding capability, improving solubility in polar solvents (e.g., water or methanol) but reducing stability under basic conditions . 4-Methyl (): Electron-donating methyl group boosts lipophilicity, favoring membrane permeability in bioactive molecules .

Hazard Profiles :

  • The target compound’s unmethylated analog () carries hazards H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled), while the 4-hydroxy analog () has H315-H319-H335 (skin/eye irritation). Substituents like methyl or chloro may alter toxicity pathways .

Biological Activity

2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H19ClN2O4
  • Molecular Weight : 304.76 g/mol
  • CAS Number : 669713-92-2

The biological activity of this compound is primarily attributed to its structural features, which include a tert-butoxycarbonyl group and a 4-chlorophenyl moiety. These components are known to influence various biological pathways:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties by inhibiting viral replication and targeting specific viral enzymes, such as neuraminidase .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines like TNF-α .
  • Antibacterial Activity : Similar derivatives have demonstrated antibacterial properties, suggesting that this compound may also inhibit bacterial growth by disrupting cell wall synthesis or function .

Biological Activity Data

Activity Type Mechanism Reference
AntiviralInhibition of neuraminidase
Anti-inflammatoryInhibition of TNF-α production
AntibacterialDisruption of bacterial cell walls

Case Studies

  • Antiviral Efficacy Against Influenza Virus
    • A study demonstrated that derivatives with a β-amino acid moiety exhibited significant antiviral activity against the influenza virus. The compound's ability to inhibit neuraminidase was critical for its effectiveness in reducing viral load in infected cells .
  • Anti-inflammatory Properties
    • Another investigation assessed the anti-inflammatory effects of a related compound in a mouse model of sepsis. The results indicated a marked reduction in TNF-α levels and improved survival rates, highlighting the therapeutic potential of this class of compounds in inflammatory diseases .
  • Antibacterial Activity
    • A comparative study on various substituted phenylacetic acids revealed that compounds similar to 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid exhibited substantial antibacterial activity against Gram-positive bacteria, indicating potential for development as new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid, and how are intermediates stabilized?

  • Methodological Answer : The synthesis involves sequential protection-deprotection strategies. A typical route starts with Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions. For example, coupling 4-chlorophenylacetic acid derivatives with methylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) achieves the desired amide bond formation . Key steps:
  • Step 1 : Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in THF at 0–5°C.
  • Step 2 : Methylation via reductive amination or alkylation with methyl iodide.
  • Step 3 : Acidic deprotection (e.g., TFA/DCM) to yield the final compound.
    Intermediate stability is ensured by using anhydrous solvents and inert atmospheres (N₂/Ar). Progress is monitored via TLC (Rf ~0.3 in EtOAc/hexane) and confirmed by NMR (δ 1.4 ppm for Boc tert-butyl group) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Key signals include the Boc tert-butyl group (δ 1.4 ppm in 1H; ~28 ppm in 13C) and the 4-chlorophenyl aromatic protons (δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+ expected at m/z 286.7 for C₁₃H₁₆ClNO₄) .
  • HPLC : Reverse-phase C18 column (≥95% purity, retention time ~8–10 min in 60% MeCN/water) .

Q. What purification techniques are effective for isolating this compound from reaction by-products?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate polar by-products .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: ~120–125°C) .
  • Acid-Base Extraction : Leverage the compound’s carboxylic acid group by adjusting pH (e.g., partition between aqueous HCl and EtOAc) .

Advanced Research Questions

Q. How can researchers resolve chiral centers in derivatives of this compound, and what analytical methods validate enantiomeric purity?

  • Methodological Answer :
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation .
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10); compare retention times to racemic mixtures .
  • Optical Rotation : Measure [α]D²⁵ (e.g., +15° to +20° for the (S)-enantiomer in CHCl₃) .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, particularly in peptide-based drug discovery?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement (e.g., using ³H-labeled ligands) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics analysis .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets .

Q. How do computational docking studies inform the design of derivatives with enhanced target affinity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions with target proteins (e.g., ACE2 or proteases) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing 4-Cl with 4-F) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using MOE or Discovery Studio .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

  • Methodological Answer :
  • Reaction Optimization : Screen solvents (DMF vs. THF), temperatures (0°C vs. RT), and catalysts (DMAP vs. pyridine) using DoE (Design of Experiments) .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-alkylation or Boc cleavage) .
  • Cross-Validation : Reproduce literature protocols with strict moisture control (e.g., molecular sieves for anhydrous DMF) .

Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3), requiring neutral buffers for biological assays .
  • Storage : Store at –20°C in sealed, desiccated containers to prevent hygroscopic degradation .

Key Research Findings

  • Synthetic Efficiency : Yields range from 45–70% depending on solvent choice (THF > DMF) and Boc protection efficiency .
  • Biological Relevance : Analogues with 4-fluorophenyl substituents show 2-fold higher ACE2 inhibition compared to 4-chlorophenyl derivatives .
  • Computational Insights : MD simulations predict that methylamino substitution enhances hydrophobic pocket occupancy in protease targets .

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